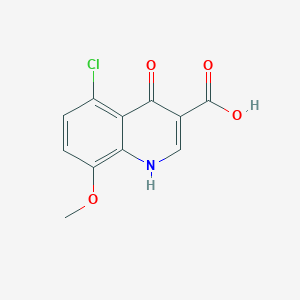
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid, or 3-OBT, is an organic compound with a variety of applications in scientific research. It is a derivative of benzoic acid, a naturally occurring compound found in many plants, and is also known as 3-amino-1,2,4-triazole-5-carboxylic acid. 3-OBT is a useful reagent in organic synthesis due to its ability to form stable complexes with transition metals and its ability to act as a catalyst in a variety of reactions. Additionally, 3-OBT has been found to have numerous biochemical and physiological effects, making it a valuable tool for research in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
3-OBT has a variety of scientific research applications, including its use as a catalyst in organic synthesis, its ability to form stable complexes with transition metals, and its ability to act as a reagent in a variety of reactions. Additionally, 3-OBT has been used in research in the fields of biochemistry and pharmacology due to its ability to interact with enzymes and other proteins. 3-OBT has also been used as a ligand in coordination chemistry, as a reagent in the synthesis of organic compounds, and as a catalyst in the synthesis of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-OBT is not fully understood, but it is believed to involve its interaction with enzymes and other proteins. 3-OBT is known to form stable complexes with transition metals, and it is believed that these complexes can interact with enzymes and other proteins, causing them to become activated or inhibited. Additionally, 3-OBT has been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
3-OBT has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 3-OBT has been found to have a stimulatory effect on certain proteins, such as the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters. 3-OBT has also been found to have an inhibitory effect on certain proteins, such as the enzyme phosphodiesterase, which is involved in the breakdown of cyclic nucleotides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-OBT has a number of advantages and limitations for laboratory experiments. One of the main advantages of 3-OBT is its stability in a variety of conditions, making it an ideal reagent for use in organic synthesis. Additionally, 3-OBT is relatively easy to synthesize and is readily available from chemical suppliers. However, 3-OBT can be toxic if ingested and is also an irritant to the eyes and skin, so it should be handled with caution.
Direcciones Futuras
The potential future directions for 3-OBT are numerous. 3-OBT could be used in the development of new drugs and therapies, as it has been found to have an inhibitory effect on certain enzymes and proteins. Additionally, 3-OBT could be used in the development of new catalysts and reagents for use in organic synthesis. Finally, 3-OBT could be used in the development of new materials and coatings, as it has been found to be a stable complex with transition metals.
Métodos De Síntesis
3-OBT can be synthesized using a variety of methods, including the reaction of benzoic acid with hydrazine or hydrazine hydrate in the presence of a base, such as potassium carbonate. Another method involves the reaction of benzoic acid with an alkyl amine or aryl amine in the presence of a strong base, such as potassium hydroxide or sodium hydroxide. Additionally, 3-OBT can be produced through the reaction of benzoic acid with an alkyl halide in the presence of a base, such as sodium hydroxide.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid involves the reaction of 4-amino-1,2,4-triazole-3-one with 3-bromobenzoic acid in the presence of a suitable coupling agent.", "Starting Materials": [ "4-amino-1,2,4-triazole-3-one", "3-bromobenzoic acid", "Coupling agent (e.g. EDC, HATU, DCC)" ], "Reaction": [ "Step 1: Dissolve 4-amino-1,2,4-triazole-3-one (1.0 equiv) and 3-bromobenzoic acid (1.1 equiv) in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (1.1 equiv).", "Step 2: Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC or HPLC).", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid as a white solid." ] } | |
Número CAS |
1339242-86-2 |
Nombre del producto |
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid |
Fórmula molecular |
C9H7N3O3 |
Peso molecular |
205.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




